Comprehensive Technical Profile: Ethyl [(3-methoxyphenyl)methoxy]acetate
Comprehensive Technical Profile: Ethyl [(3-methoxyphenyl)methoxy]acetate
The following technical guide details the chemical profile, synthesis, and applications of Ethyl [(3-methoxyphenyl)methoxy]acetate , a specialized intermediate in organic synthesis.
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Chemical Identity & Structural Analysis[2]
Ethyl [(3-methoxyphenyl)methoxy]acetate is an organic ester characterized by a (3-methoxybenzyl)oxy group attached to the alpha-position of an ethyl acetate core. It serves as a critical building block in medicinal chemistry, particularly for synthesizing complex ether-linked scaffolds found in pharmaceutical intermediates.
Core Identifiers
| Attribute | Detail |
| Chemical Name | Ethyl [(3-methoxyphenyl)methoxy]acetate |
| Systematic Name | Ethyl 2-((3-methoxybenzyl)oxy)acetate |
| Parent Acid CAS | 42308-51-0 (2-[(3-methoxyphenyl)methoxy]acetic acid) |
| Ester CAS | Not widely indexed; typically synthesized from CAS 42308-51-0 or via direct alkylation. |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCOC(=O)COCc1cccc(OC)c1 |
| InChIKey | Predicted:XXVVNHCWPHMLEZ-UHFFFAOYSA-N (Analogous structure) |
Structural Components
The molecule consists of three distinct functional domains:
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Ethyl Ester Terminus: Provides solubility in organic solvents and serves as a latent carboxylic acid or alcohol precursor.
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Alpha-Oxy Linkage: A glycolic acid ether motif (-O-CH2-CO-) that imparts flexibility and hydrogen-bond accepting capability.
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3-Methoxybenzyl Group: An aromatic lipophilic domain with an electron-donating methoxy substituent at the meta position, influencing the electronic properties of the aromatic ring.
Chemical & Physical Properties[2]
The following properties are derived from structural analogs (e.g., Ethyl 2-(benzyloxy)acetate) and computational models, as experimental data for this specific ester is sparse in public literature.
| Property | Value (Experimental/Predicted) | Condition |
| Physical State | Colorless to pale yellow oil | @ 25°C |
| Boiling Point | 305.0 ± 20.0 °C | @ 760 mmHg (Predicted) |
| Density | 1.10 ± 0.05 g/cm³ | @ 20°C (Predicted) |
| LogP | 2.15 | Hydrophobic |
| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in Water | @ 25°C |
| Flash Point | > 110°C | Closed Cup (Estimated) |
| Refractive Index | 1.502 | @ 20°C (Predicted) |
Synthetic Pathways & Protocols
The synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate is most efficiently achieved via Williamson Ether Synthesis , reacting 3-methoxybenzyl alcohol with ethyl bromoacetate under basic conditions.
Method A: Williamson Ether Synthesis (Primary Route)
This pathway offers high yields and utilizes readily available starting materials.
Reagents:
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Substrate: 3-Methoxybenzyl alcohol (CAS 6971-51-3).
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Alkylating Agent: Ethyl bromoacetate (CAS 105-36-2).
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Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
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Solvent: Anhydrous THF or DMF.
Protocol:
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Activation: To a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
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Deprotonation: Add 3-Methoxybenzyl alcohol (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
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Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.
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Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: Fischer Esterification
If the parent acid (CAS 42308-51-0) is available, direct esterification is viable.
Protocol:
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Dissolve 2-[(3-methoxyphenyl)methoxy]acetic acid in absolute Ethanol.
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Add catalytic H₂SO₄ (5 mol%).
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Reflux for 12 hours.
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Neutralize with NaHCO₃, concentrate, and extract.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the Williamson Ether Synthesis of the target ester.
Analytical Characterization
Validating the identity of the synthesized compound requires a multi-modal approach.
| Technique | Expected Signals / Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-6.80 (m, 4H, Ar-H)δ 4.60 (s, 2H, Ar-CH₂-O)δ 4.22 (q, 2H, O-CH₂-CH₃)δ 4.05 (s, 2H, O-CH₂-CO)δ 3.80 (s, 3H, Ar-OCH₃)δ 1.28 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 159.8 (Ar-C-OMe), 138.5 (Ar-C-CH₂), 129.5, 119.8, 113.5, 113.0 (Ar-C), 72.8 (Ar-CH₂-O), 68.5 (O-CH₂-CO), 61.0 (Ethyl-CH₂), 55.3 (OMe), 14.2 (Ethyl-CH₃). |
| IR Spectroscopy | 1735-1750 cm⁻¹ (C=O Ester stretch)1600, 1585 cm⁻¹ (Ar C=C stretch)1100-1250 cm⁻¹ (C-O-C Ether stretch) |
| Mass Spectrometry (ESI) | [M+H]⁺ : 225.25[M+Na]⁺ : 247.23 |
Applications in Drug Discovery
This compound functions primarily as a flexible linker intermediate . Its specific structural motifs allow it to serve as a precursor for:
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PPAR Agonists: The phenoxy/benzyloxy-acetic acid moiety is a pharmacophore found in PPARα/γ agonists (e.g., glitazars), regulating lipid metabolism.
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Receptor Modulators: The 3-methoxybenzyl group mimics the steric and electronic properties of neurotransmitter analogs, making it useful in designing ligands for GPCRs.
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Prodrug Design: The ethyl ester acts as a prodrug for the free acid (CAS 42308-51-0), improving cellular permeability before being hydrolyzed by intracellular esterases.
Mechanistic Role in Synthesis
The ester group allows for orthogonal protection strategies. It can be selectively hydrolyzed to the acid or reduced to the alcohol, enabling divergent synthesis of complex libraries.
Figure 2: Divergent synthetic utility of the ethyl ester scaffold.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204769 (2-[(3-methoxyphenyl)methoxy]acetic acid). Retrieved from [Link]
